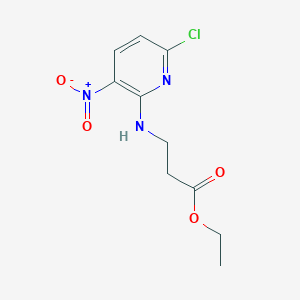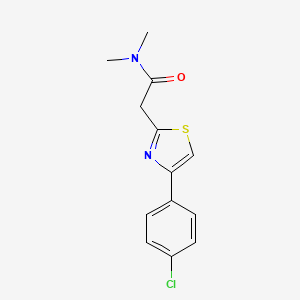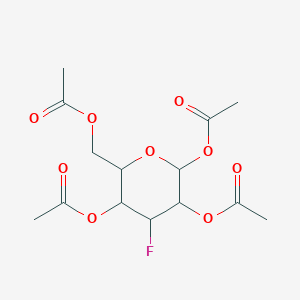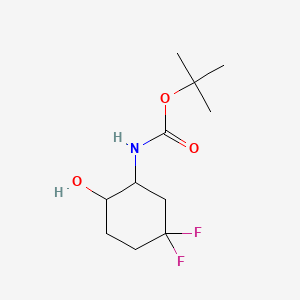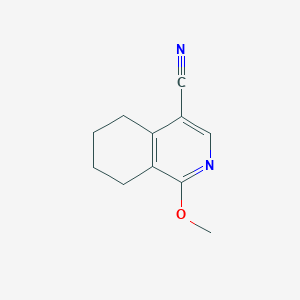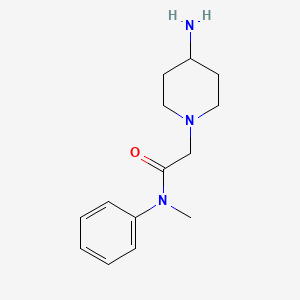![molecular formula C9H16O4 B13888428 [9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol](/img/structure/B13888428.png)
[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol is a unique organic compound characterized by its spirocyclic structure. This compound features a dioxaspiro nonane ring system with hydroxymethyl groups attached, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol typically involves multi-step organic reactions. One common method includes the reaction of a suitable diol with formaldehyde under acidic or basic conditions to form the spirocyclic ring. The hydroxymethyl groups are then introduced through subsequent reactions involving hydroxylation or other functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The spirocyclic structure may also play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-dioxaspiro[4.4]nonane: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
Trifluorotoluene: Although structurally different, it shares some chemical properties such as reactivity with nucleophiles.
Uniqueness
[9-(Hydroxymethyl)-1,4-dioxaspiro[44]nonan-6-yl]methanol’s unique combination of a spirocyclic ring and hydroxymethyl groups sets it apart from similar compounds
Propriétés
Formule moléculaire |
C9H16O4 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
[9-(hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol |
InChI |
InChI=1S/C9H16O4/c10-5-7-1-2-8(6-11)9(7)12-3-4-13-9/h7-8,10-11H,1-6H2 |
Clé InChI |
WJHVISCCHZWZNV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2(C1CO)OCCO2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


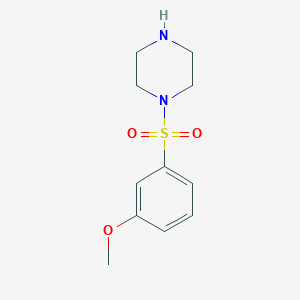
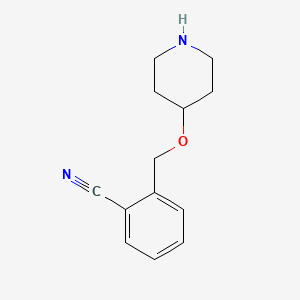
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B13888359.png)
![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)
